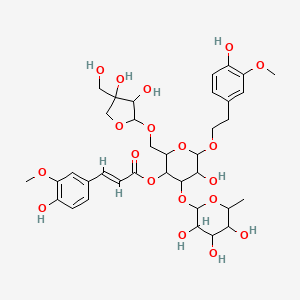
Lamiophlomioside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lamiophlomioside A is a useful research compound. Its molecular formula is C36H48O19 and its molecular weight is 784.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Lamiophlomioside A is a meroterpenoid compound derived from various natural sources, particularly noted for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Biological Activities
This compound exhibits a wide range of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains.
- Anti-inflammatory Activity : Inhibition of inflammatory responses in vitro and in vivo.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress.
- Cytotoxic Effects : Induction of apoptosis in cancer cell lines.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several pathogens. A study reported minimum inhibitory concentrations (MIC) for various bacteria:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Candida albicans | 7.50 |
These results indicate that this compound possesses significant antibacterial and antifungal activity, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using carrageenan-induced edema models in rats. The compound showed a dose-dependent reduction in paw edema:
| Time (h) | Edema Reduction (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
This suggests that this compound effectively mitigates inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Cytotoxic Effects
Research has shown that this compound can induce apoptosis in cancer cell lines such as neuroblastoma and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis and reduced cell proliferation:
- Caspase Activation : Caspase-3, -8, and -9 were activated upon treatment with this compound.
- Bcl-2 Family Modulation : Decreased expression of Bcl-2 and increased expression of Bax were observed.
These findings underscore the potential of this compound as an anticancer agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : In a study involving human neuroblastoma cells (SH-SY5Y), pre-incubation with this compound reduced oxidative stress induced by hydrogen peroxide, indicating protective effects against neurodegeneration.
- Cholinesterase Inhibition : The compound exhibited inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease due to its role in neurotransmitter regulation .
Properties
IUPAC Name |
[2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O19/c1-17-26(41)27(42)28(43)34(52-17)55-31-29(44)33(49-11-10-19-5-8-21(39)23(13-19)48-3)53-24(14-50-35-32(45)36(46,15-37)16-51-35)30(31)54-25(40)9-6-18-4-7-20(38)22(12-18)47-2/h4-9,12-13,17,24,26-35,37-39,41-46H,10-11,14-16H2,1-3H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMADJYFWGWTKSA-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)OC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














